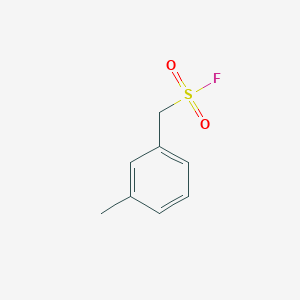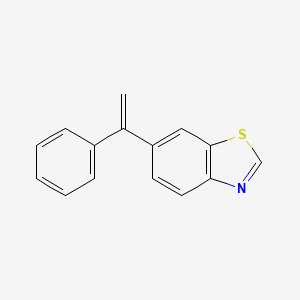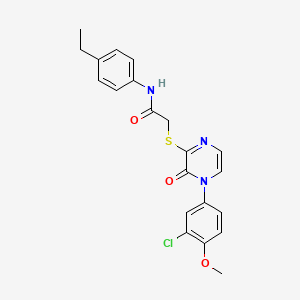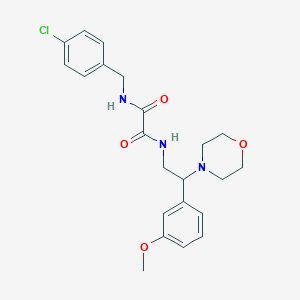
(E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide" is a derivative of pyrazole-5-carbohydrazide, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and characterized, indicating a broader interest in this class of molecules for their biological properties and molecular interactions.
Synthesis Analysis
The synthesis of related pyrazole-5-carbohydrazide derivatives typically involves the formation of an azomethine (N=CH) bond through a condensation reaction between a hydrazide and an aldehyde or ketone. For instance, the synthesis of "(E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide" was confirmed by spectroscopic techniques such as FT-IR, NMR, and ESI-MS, and its structure was further elucidated using single-crystal X-ray diffraction . Similarly, "(E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide" was synthesized and characterized using various spectroscopic methods, and its crystal structure was determined .
Molecular Structure Analysis
The molecular structures of these compounds are typically optimized using computational methods such as Density Functional Theory (DFT). For example, the optimized molecular structures of the dimethylamino derivative were investigated both in the gas phase and aqueous solution, with vibrational frequencies and assignments provided by B3LYP calculations . The chlorobenzylidene derivative's molecular structure was confirmed by comparing predicted Z-matrix geometries and spectroscopic data with experimental results .
Chemical Reactions Analysis
The reactivity of these compounds can be inferred from their electronic properties. For instance, the high energy values of σ→σ* and σ→π* transitions in the dimethylamino derivative suggest high reactivity, which could be compared with known substances like naloxone, cocaine, and scopolamine . Theoretical calculations, including potential energy surface scans and natural bond orbital (NBO) analysis, provide insights into the molecular interactions and reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-5-carbohydrazide derivatives are influenced by their molecular structure. The solvation energy values observed for the dimethylamino derivative indicate its solubility in solution, and NBO and Atoms in Molecules (AIM) studies support the stability of its cationic species in solution . The crystal structure of the chlorobenzylidene derivative provides information on its solid-state properties, such as space group and cell dimensions .
Biological Activity and Case Studies
The biological activities of these compounds have been evaluated in vitro. For example, the dimethylamino derivative exhibited antidiabetic and antioxidant activities and showed potential as an anti-diabetic agent via inhibition of the α-glucosidase enzyme . The chlorobenzylidene derivative also demonstrated anti-diabetic potential against α-glucosidase and α-amylase enzymes, with molecular docking studies suggesting it could be a potent α-glucosidase inhibitor . Additionally, a related compound was found to induce apoptosis in A549 lung cancer cells, highlighting the potential of these derivatives in cancer therapy .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of pyrazole derivatives is a key area of research due to their potential applications in medicinal chemistry and materials science. One study focused on the synthesis and spectroscopic investigation of similar pyrazole compounds, demonstrating the use of FT-IR, NMR, and X-ray diffraction techniques for structural characterization (Karrouchi et al., 2021). These methods help confirm the (E)-configuration of the hydrazonoic group and provide insights into the electronic structure and reactivity of such compounds.
Molecular Docking and Biological Potential
Molecular docking studies are crucial for understanding the interaction between chemical compounds and biological targets. The same study by Karrouchi et al. (2021) also explored the anti-diabetic potential of a similar pyrazole derivative through molecular docking studies. These findings suggest that such compounds could be designed as potential anti-diabetic agents due to their favorable interactions with relevant proteins.
Antimicrobial and Anticancer Activity
Research on pyrazole derivatives also extends to evaluating their antimicrobial and anticancer properties. Various compounds within this class have been synthesized and tested against different bacterial and cancer cell lines to determine their efficacy. For example, derivatives have been shown to exhibit significant antimicrobial activity, highlighting their potential as therapeutic agents against infectious diseases (Abdel‐Aziz et al., 2009).
Eco-friendly Synthesis
The eco-friendly synthesis of pyrazolo derivatives represents an important aspect of green chemistry, aiming to reduce the environmental impact of chemical synthesis. One study reported the green synthesis of pyrazolo[1,2-b]phthalazinediones with notable antiproliferative efficacy on human hepatic cancer cell lines, emphasizing the role of clean and efficient synthesis methods in the development of new pharmaceutical agents (Rashdan et al., 2018).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves the condensation of 4-methyl-3-phenyl-1H-pyrazol-5-amine with 4-nitrobenzaldehyde followed by the addition of hydrazine hydrate to form the final product.", "Starting Materials": [ "4-methyl-3-phenyl-1H-pyrazol-5-amine", "4-nitrobenzaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-phenyl-1H-pyrazol-5-amine and 4-nitrobenzaldehyde in ethanol and reflux for 4 hours.", "Step 2: Cool the reaction mixture and filter the resulting solid.", "Step 3: Dissolve the solid in ethanol and add hydrazine hydrate.", "Step 4: Reflux the mixture for 6 hours and cool to room temperature.", "Step 5: Filter the solid and wash with ethanol to obtain the final product." ] } | |
Numéro CAS |
1285535-00-3 |
Formule moléculaire |
C18H15N5O3 |
Poids moléculaire |
349.35 |
Nom IUPAC |
4-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O3/c1-12-16(14-5-3-2-4-6-14)20-21-17(12)18(24)22-19-11-13-7-9-15(10-8-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
Clé InChI |
MTPOOMMCQVANEJ-YBFXNURJSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)

![Methyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2546711.png)

![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)



![2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B2546723.png)